![molecular formula C14H8F2N2S2 B2400434 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-51-8](/img/structure/B2400434.png)
4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Subheading: Antimicrobial Applications of Thiadiazole Derivatives
Several studies have focused on the antimicrobial properties of thiadiazole derivatives. Kariuki et al. (2022) discovered that a compound structurally similar to 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole showed promising antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin (Kariuki, Mohamed, Abdel-Wahab, & El‐Hiti, 2022). Another study by Badiger et al. (2013) synthesized derivatives of thiadiazole and evaluated their antimicrobial efficacy, finding significant activity against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticancer Potential
Subheading: Anticancer Properties of Thiadiazole Compounds
Research has also explored the anticancer potential of thiadiazole derivatives. For instance, Karki et al. (2011) synthesized novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, finding that some compounds exhibited strong cytotoxicity against leukemia cells, suggesting potential as chemotherapeutic agents (Karki, Panjamurthy, Kumar, Nambiar, Ramareddy, Chiruvella, & Raghavan, 2011). Yushyn et al. (2022) also studied a pyrazoline-bearing hybrid molecule with a thiadiazole core, revealing promising anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).
Central Nervous System Activity
Subheading: CNS Impact of Thiadiazole Derivatives
Some thiadiazole derivatives have been studied for their effects on the central nervous system. Clerici et al. (2001) synthesized and evaluated a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, finding significant antidepressant and anxiolytic properties in some compounds (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001). Sharma et al. (2011) also reported antidepressant, anxiolytic, and anticonvulsant activities in newly synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, demonstrating their potential as CNS agents (Sharma, Misra, Sainy, & Chaturvedi, 2011).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKODBEBGWALPBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane](/img/structure/B2400353.png)
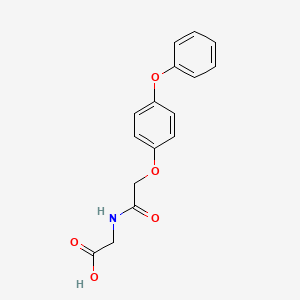
![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)
![2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2400361.png)
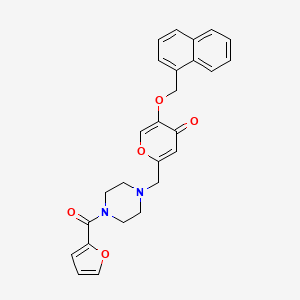
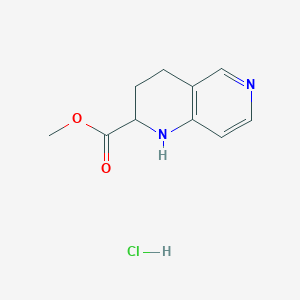
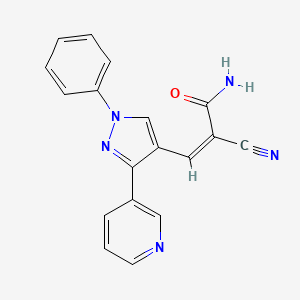
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide](/img/structure/B2400365.png)
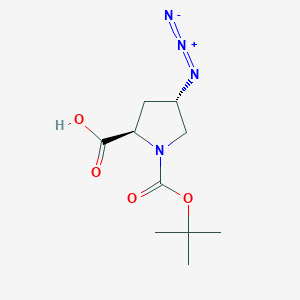
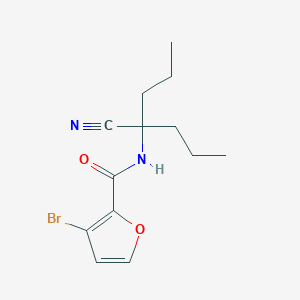
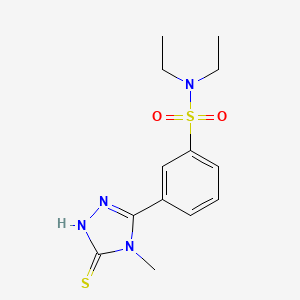
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2400373.png)
![(2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2400374.png)